molecular formula C17H16N2O2S B11504209 N-benzyl-6-methylquinoline-8-sulfonamide

N-benzyl-6-methylquinoline-8-sulfonamide

Cat. No.: B11504209
M. Wt: 312.4 g/mol
InChI Key: OYMNBQPXJQSHOF-UHFFFAOYSA-N
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Description

N-benzyl-6-methylquinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a quinoline ring system, which is a nitrogen-based heterocyclic aromatic compound, and a sulfonamide group, which is known for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methylquinoline-8-sulfonamide can be achieved through various methods. One common approach involves the reaction of 6-methylquinoline-8-sulfonyl chloride with benzylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-6-methylquinoline-8-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-6-methylquinoline-8-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylquinoline-8-sulfonamide
  • 6-methylquinoline-8-sulfonamide
  • N-benzylquinoline-8-sulfonamide

Uniqueness

N-benzyl-6-methylquinoline-8-sulfonamide is unique due to the presence of both a benzyl group and a methyl group on the quinoline ring. This structural feature enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-benzyl-6-methylquinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3

InChI Key

OYMNBQPXJQSHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

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